molecular formula C20H19ClN4O2 B11303776 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B11303776
M. Wt: 382.8 g/mol
InChI Key: VGDMMLYHVUVJAK-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors. For instance, starting from 4-chlorobenzonitrile, the nitrile group can be converted to an amidine intermediate, which then undergoes cyclization with hydrazine to form the triazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where the triazine ring is reacted with 4-chlorophenyl isocyanate under controlled conditions.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the triazine derivative with 3,4-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its structural features make it suitable for the development of herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylpropanamide: Lacks the dimethyl groups on the phenyl ring.

    2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide: Contains only one methyl group on the phenyl ring.

    2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4-dimethylphenyl)propanamide: Methyl groups are positioned differently on the phenyl ring.

Uniqueness

The presence of both 3,4-dimethylphenyl and 4-chlorophenyl groups in 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide imparts unique steric and electronic properties, enhancing its biological activity and making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C20H19ClN4O2/c1-12-4-9-17(10-13(12)2)23-19(26)14(3)25-20(27)24-18(11-22-25)15-5-7-16(21)8-6-15/h4-11,14H,1-3H3,(H,23,26)

InChI Key

VGDMMLYHVUVJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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